2-Bromo-4-trifluoromethyloxazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy, X-ray crystallography, and NMR .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Photoredox Catalysis
The trifluoromethyl group, which is part of the 2-Bromo-4-trifluoromethyloxazole-5-carboxylic acid molecule, is widely used in pharmaceutical and agrochemical compounds . The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry . Recently, radical trifluoromethylation by photoredox catalysis has emerged . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Development of Biodegradable Microspheres
Research aims to develop biodegradable microspheres for application in vascular embolization . Composite microspheres of polylactic acid (PLA) and polycaprolactone (PCL) ranging from 40 to 120 μm with appropriate shape were produced . The mechanical properties of these microspheres are key to controlling their flow behavior in clinical applications . The resulting microspheres exhibit non-toxicity and exceptional biocompatibility .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NO3/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLCBSGXFOZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(O1)Br)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-trifluoromethyloxazole-5-carboxylic acid | |
CAS RN |
1227935-03-6 | |
Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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